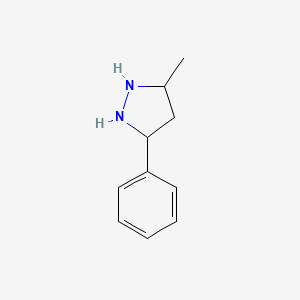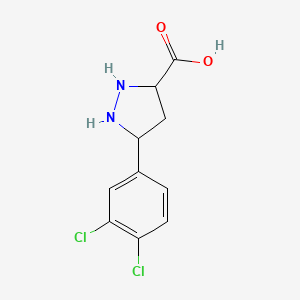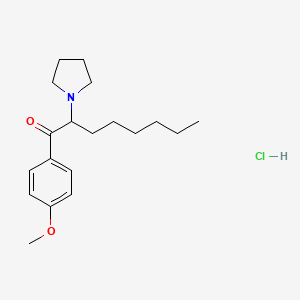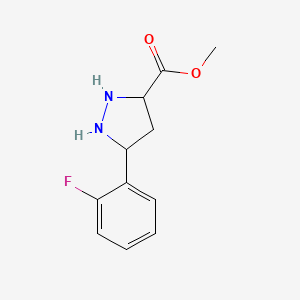
5,6,7,8-tetrahydro-4aH-quinazolin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-tetrahydro-4aH-quinazolin-2-imine is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with additional hydrogen atoms at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-4aH-quinazolin-2-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzylamine with formamide, followed by cyclization to form the quinazoline ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or metal-catalyzed reactions. These methods can enhance reaction rates and yields, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-tetrahydro-4aH-quinazolin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of functionalized quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinazolinone derivatives, dihydroquinazoline derivatives, and various substituted quinazolines .
Scientific Research Applications
5,6,7,8-tetrahydro-4aH-quinazolin-2-imine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-4aH-quinazolin-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydroquinoline: Shares a similar core structure but lacks the imine group.
Quinazolinone: Contains a carbonyl group instead of the imine group.
Dihydroquinazoline: A reduced form of quinazoline with additional hydrogen atoms
Uniqueness
5,6,7,8-tetrahydro-4aH-quinazolin-2-imine is unique due to its specific imine group, which imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4aH-quinazolin-2-imine |
InChI |
InChI=1S/C8H11N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h5-6,9H,1-4H2 |
InChI Key |
HUKNMZWUMVUADI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=N)N=CC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-[3-(5-chlorothiophen-2-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12359761.png)


![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359774.png)
![N-[1-(aminomethyl)cyclohexyl]methanesulfonamide](/img/structure/B12359775.png)


![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359791.png)


![ethyl 7-oxo-6H-thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B12359806.png)

![2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate](/img/structure/B12359844.png)
